molecular formula C12H9O3PS B14679627 Tri(furan-3-yl)(sulfanylidene)-lambda~5~-phosphane CAS No. 32488-64-5

Tri(furan-3-yl)(sulfanylidene)-lambda~5~-phosphane

Cat. No.: B14679627
CAS No.: 32488-64-5
M. Wt: 264.24 g/mol
InChI Key: GMZSMKKKTSDEOT-UHFFFAOYSA-N
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Description

Tri(furan-3-yl)(sulfanylidene)-lambda~5~-phosphane is a complex organophosphorus compound characterized by the presence of three furan rings attached to a central phosphorus atom, which is also bonded to a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tri(furan-3-yl)(sulfanylidene)-lambda~5~-phosphane typically involves the reaction of furan derivatives with phosphorus and sulfur-containing reagents. One common method involves the use of dimethylsulfonium acylmethylides and alkyl acetylenic carboxylates. The reaction proceeds through a series of steps including Michael addition, intramolecular nucleophilic addition, ring opening, and elimination .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tri(furan-3-yl)(sulfanylidene)-lambda~5~-phosphane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: The furan rings can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the furan rings.

Scientific Research Applications

Tri(furan-3-yl)(sulfanylidene)-lambda~5~-phosphane has several applications in scientific research:

Mechanism of Action

The mechanism by which Tri(furan-3-yl)(sulfanylidene)-lambda~5~-phosphane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The furan rings can participate in π-π stacking interactions, while the phosphorus and sulfur atoms can form coordination bonds with metal ions or other electrophilic centers. These interactions can modulate the activity of the target molecules, leading to various biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

  • Tri(furan-2-yl)(sulfanylidene)-lambda~5~-phosphane
  • Tri(furan-3-yl)(sulfanylidene)-lambda~5~-arsane
  • Tri(furan-3-yl)(sulfanylidene)-lambda~5~-stibane

Uniqueness

Tri(furan-3-yl)(sulfanylidene)-lambda~5~-phosphane is unique due to the specific positioning of the furan rings and the presence of both phosphorus and sulfur atoms. This combination of features imparts distinct electronic and steric properties, making it valuable for specific applications that other similar compounds may not be suitable for .

Properties

CAS No.

32488-64-5

Molecular Formula

C12H9O3PS

Molecular Weight

264.24 g/mol

IUPAC Name

tris(furan-3-yl)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C12H9O3PS/c17-16(10-1-4-13-7-10,11-2-5-14-8-11)12-3-6-15-9-12/h1-9H

InChI Key

GMZSMKKKTSDEOT-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1P(=S)(C2=COC=C2)C3=COC=C3

Origin of Product

United States

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